molecular formula C6H12FeN3O3S3 B14139753 Fluopsin B CAS No. 31323-26-9

Fluopsin B

Cat. No.: B14139753
CAS No.: 31323-26-9
M. Wt: 326.2 g/mol
InChI Key: ACYJCOROICMUFX-UHFFFAOYSA-N
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Description

Fluopsin B is a secondary metabolite produced by certain strains of Pseudomonas aeruginosa. It is known for its potent antimicrobial properties, particularly against multidrug-resistant bacteria. The compound is characterized by its unique structure, which includes a copper ion chelated by thiohydroxamate groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

Fluopsin B is typically synthesized through microbial fermentation. The production involves culturing Pseudomonas aeruginosa in a suitable medium, followed by extraction and purification processes. The fermentation conditions, such as temperature, pH, and nutrient composition, are optimized to maximize the yield of this compound. The compound is then purified using techniques like liquid adsorption chromatography and identified by mass spectrometric analysis .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory-scale synthesis but on a larger scale. The process involves large bioreactors for fermentation, followed by downstream processing to extract and purify the compound. The use of advanced biotechnological methods ensures high yield and purity of this compound.

Chemical Reactions Analysis

Types of Reactions

Fluopsin B undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different derivatives, which may have varying antimicrobial properties.

    Reduction: The compound can be reduced under specific conditions to yield other active forms.

    Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups, potentially altering its biological activity.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkylating agents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound.

Scientific Research Applications

Fluopsin B has a wide range of scientific research applications:

Mechanism of Action

Fluopsin B exerts its antimicrobial effects primarily through disruption of bacterial cell membranes. The copper ion in its structure plays a crucial role in this mechanism. The compound interacts with the cell membrane, causing permeabilization and subsequent cell death. This action is effective against both Gram-positive and Gram-negative bacteria .

Comparison with Similar Compounds

Similar Compounds

    Fluopsin C: Another copper-containing antibiotic produced by Pseudomonas aeruginosa, known for its broad-spectrum activity.

    Thioformin: A related compound with similar metal-chelating properties.

Uniqueness of Fluopsin B

This compound is unique due to its specific structure and the presence of thiohydroxamate groups, which confer high affinity for metal ions. This unique structure enhances its antimicrobial activity and makes it a valuable compound for research and potential therapeutic applications .

Properties

CAS No.

31323-26-9

Molecular Formula

C6H12FeN3O3S3

Molecular Weight

326.2 g/mol

IUPAC Name

iron(3+);N-methyl-N-oxidomethanethioamide

InChI

InChI=1S/3C2H4NOS.Fe/c3*1-3(4)2-5;/h3*2H,1H3;/q3*-1;+3

InChI Key

ACYJCOROICMUFX-UHFFFAOYSA-N

Canonical SMILES

CN(C=S)[O-].CN(C=S)[O-].CN(C=S)[O-].[Fe+3]

Origin of Product

United States

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